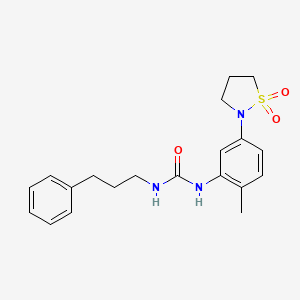

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-16-10-11-18(23-13-6-14-27(23,25)26)15-19(16)22-20(24)21-12-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFMLPBKHAVTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea is a synthetic compound characterized by its unique dioxidoisothiazolidin structure, which may confer distinct biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Initial studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.

- Anticancer Properties : It may disrupt cell cycle regulation through interactions with cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.

The primary mechanism of action involves the inhibition of specific enzymes that regulate cell growth and metabolism. For instance, it is hypothesized that the dioxidoisothiazolidin moiety interacts with cyclin-dependent kinase 2 (CDK2), disrupting its function and leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a recent study, the compound was administered to mice bearing subcutaneous tumors. The results indicated a tumor growth inhibition (TGI) of approximately 40.5% at a dosage of 15 mg/kg daily. This suggests promising anticancer activity that warrants further investigation.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics:

- Half-life : Approximately 11.2 hours

- Oral Bioavailability : High at about 87.4%

- Plasma Clearance : Moderate at 22.45 mL/min/kg

These parameters suggest that the compound could be effective in clinical settings with appropriate dosing regimens.

Comparison with Similar Compounds

Key Observations:

Sulfones are known to improve metabolic stability in drug design.

Substituent Effects :

- The 3-phenylpropyl group is shared between the target compound and Product 14 (), suggesting a preference for lipophilic chains to balance solubility .

- Product 14’s 4-methoxyphenyl group provides electron-donating properties, contrasting with the target’s electron-withdrawing sulfone .

Synthetic Complexity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.